2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one is a compound known for its diverse applications in medicinal chemistry. The compound contains a triazole ring and an imidazole structure, making it significant in the field of synthetic organic chemistry due to its ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves a multi-step synthetic route. Starting with the appropriate aromatic aldehyde and 1,2,4-triazole as precursors, a condensation reaction takes place under acidic or basic conditions to form the intermediate. This intermediate then undergoes cyclization and substitution reactions to introduce the methylsulfanyl and imidazole functionalities.
Industrial Production Methods
Industrial production usually involves the optimization of these steps to ensure high yield and purity. This may include the use of specific catalysts, optimized solvents, and controlled reaction temperatures. Continuous flow synthesis is also an emerging method for producing such compounds efficiently on a large scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfone or sulfoxide derivative.
Reduction: Reduction reactions can target the aromatic ring or other unsaturated bonds within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can modify various positions on the aromatic ring and triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Alkyl halides, nitrating agents under various acidic or basic conditions
Major Products Formed
Sulfone and sulfoxide derivatives from oxidation
Reduced aromatic or aliphatic products from reduction
Various substituted derivatives from substitution reactions
Scientific Research Applications
Chemistry
Used as a starting material in the synthesis of complex organic molecules
Serves as a ligand in coordination chemistry
Biology
Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring, which is known to interfere with sterol biosynthesis in pathogens
Medicine
Explored for use in designing drugs targeting specific enzymes and receptors involved in diseases like cancer and Alzheimer's
Industry
Employed in the development of novel materials with unique electronic and optical properties
Mechanism of Action
The compound exerts its biological effects through interactions with specific molecular targets, such as enzymes and receptors. The triazole and imidazole rings can coordinate with metal ions in the active sites of enzymes, inhibiting their function. This mechanism is crucial in the compound's antimicrobial and antifungal activities, where it disrupts cell wall synthesis in pathogens.
Comparison with Similar Compounds
Fluconazole
Metronidazole
Ketoconazole
Benzimidazole derivatives
Exploring this compound further could unveil even more intriguing applications and reactivity profiles, painting a comprehensive picture of its potential.
Properties
IUPAC Name |
(4E)-2-methylsulfanyl-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-20-13-16-11(12(19)17-13)6-9-2-4-10(5-3-9)18-8-14-7-15-18/h2-8H,1H3,(H,16,17,19)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXNSCQBHUJUPM-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC=C(C=C2)N3C=NC=N3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C/C2=CC=C(C=C2)N3C=NC=N3)/C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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